(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate
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Description
(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a piperazine moiety are often found in drugs or bioactive molecules . The piperazine ring can impact the physicochemical properties of the final molecule, arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, that pathway might be inhibited or activated, leading to changes in the cell’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine-containing compounds are often used to optimize the pharmacokinetic properties of the final molecule .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cell signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
ethyl 4-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-2-30-22(29)25-15-13-24(14-16-25)20(27)11-7-4-8-12-26-21(28)19(32-23(26)31)17-18-9-5-3-6-10-18/h3,5-6,9-10,17H,2,4,7-8,11-16H2,1H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWSEYRQXHPSER-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.